molecular formula C17H16FNO2 B4739355 1-(4-fluorophenyl)-3-[(4-methoxybenzyl)amino]-2-propen-1-one

1-(4-fluorophenyl)-3-[(4-methoxybenzyl)amino]-2-propen-1-one

Cat. No. B4739355
M. Wt: 285.31 g/mol
InChI Key: KPLZVVASBSQJFI-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-fluorophenyl)-3-[(4-methoxybenzyl)amino]-2-propen-1-one, also known as FUB-AMB, is a synthetic cannabinoid that has gained popularity in the research community due to its potential applications in the field of medicine. This compound belongs to a class of chemicals that are designed to mimic the effects of natural cannabinoids found in the cannabis plant. FUB-AMB has been shown to have a high affinity for the CB1 and CB2 receptors, which are responsible for the regulation of various physiological and biochemical processes in the body.

Mechanism of Action

1-(4-fluorophenyl)-3-[(4-methoxybenzyl)amino]-2-propen-1-one exerts its effects by binding to the CB1 and CB2 receptors, which are found in various parts of the body such as the brain, immune system, and gastrointestinal tract. This binding leads to the activation of various signaling pathways that are responsible for the regulation of physiological and biochemical processes in the body.
Biochemical and Physiological Effects
1-(4-fluorophenyl)-3-[(4-methoxybenzyl)amino]-2-propen-1-one has been shown to have a wide range of biochemical and physiological effects. It has been shown to modulate the release of neurotransmitters such as dopamine, serotonin, and glutamate, which are involved in the regulation of mood, cognition, and behavior. It has also been shown to have anti-inflammatory effects by inhibiting the production of cytokines and chemokines, which are involved in the immune response.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(4-fluorophenyl)-3-[(4-methoxybenzyl)amino]-2-propen-1-one in lab experiments is its high potency and selectivity for the CB1 and CB2 receptors. This makes it a useful tool for studying the physiological and biochemical effects of cannabinoid receptor activation. However, one of the limitations of using 1-(4-fluorophenyl)-3-[(4-methoxybenzyl)amino]-2-propen-1-one in lab experiments is its potential for toxicity and adverse effects, which can complicate the interpretation of results.

Future Directions

There are several future directions for research on 1-(4-fluorophenyl)-3-[(4-methoxybenzyl)amino]-2-propen-1-one. One area of interest is the development of novel analogs that have improved pharmacological properties such as increased potency, selectivity, and duration of action. Another area of interest is the investigation of the potential therapeutic applications of 1-(4-fluorophenyl)-3-[(4-methoxybenzyl)amino]-2-propen-1-one in the treatment of various medical conditions such as chronic pain, epilepsy, and multiple sclerosis. Finally, there is a need for further research on the safety and toxicity of 1-(4-fluorophenyl)-3-[(4-methoxybenzyl)amino]-2-propen-1-one, particularly in the context of its potential use in human medicine.

Scientific Research Applications

1-(4-fluorophenyl)-3-[(4-methoxybenzyl)amino]-2-propen-1-one has been extensively studied in the field of medicine due to its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and anti-convulsant properties, which make it a promising candidate for the treatment of various medical conditions such as chronic pain, epilepsy, and multiple sclerosis.

properties

IUPAC Name

(E)-1-(4-fluorophenyl)-3-[(4-methoxyphenyl)methylamino]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO2/c1-21-16-8-2-13(3-9-16)12-19-11-10-17(20)14-4-6-15(18)7-5-14/h2-11,19H,12H2,1H3/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPLZVVASBSQJFI-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC=CC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)CN/C=C/C(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-1-(4-fluorophenyl)-3-[(4-methoxybenzyl)amino]prop-2-en-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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